molecular formula C28H25BrN2O3 B2494055 (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 313973-77-2

(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2494055
CAS No.: 313973-77-2
M. Wt: 517.423
InChI Key: ZJQDGBXOKWQZCY-ITYLOYPMSA-N
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Description

The compound “(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one” is a substituted imidazolone derivative characterized by three distinct aromatic substituents:

  • 4-Bromophenylmethylidene group: Provides a halogen (Br) atom, enabling halogen bonding interactions critical for molecular recognition in biological or material systems.
  • 4-Butoxyphenyl group: A lipophilic substituent with a long alkyl chain, likely improving membrane permeability and metabolic stability compared to shorter alkoxy chains.

The (4Z) configuration at the methylidene double bond is stereochemically significant, influencing molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25BrN2O3/c1-3-4-17-34-25-15-9-22(10-16-25)27-30-26(18-20-5-11-23(29)12-6-20)28(33)31(27)24-13-7-21(8-14-24)19(2)32/h5-16,18H,3-4,17H2,1-2H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQDGBXOKWQZCY-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include bromine, acetyl chloride, and butyl alcohol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactivity

The compound’s reactivity is influenced by its substituents:

  • 4-Bromophenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis. For example, analogous bromophenyl maleimides undergo coupling to introduce aryl groups at the bromine position .

  • Acetylphenyl Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the imidazolone ring. This facilitates nucleophilic attack at the carbonyl positions, enabling functionalization with amines or hydrazines .

  • Butoxyphenyl Group : The alkoxy side chain may undergo O-dealkylation under acidic conditions or participate in hydrogen-bonding interactions, influencing solubility and crystallinity .

Catalytic Asymmetric Reactions

Chiral organocatalysts (e.g., thiourea derivatives) have been employed to achieve stereocontrol in imidazolone synthesis:

  • Michael Addition : Using (1R,2R)-diaminocyclohexane-based thiourea catalysts in toluene, enantioselective additions to maleimides yield products with up to 90% enantiomeric excess (ee) .

  • Diels-Alder Reactions : Catalysis with chiral Lewis acids (e.g., Mn(II) acetate) promotes cycloadditions with dienes, forming bicyclic derivatives .

Example Catalytic Conditions :

Reaction TypeCatalystSolventeeYieldSource
Michael Addition(1R,2R)-Thiourea organocatalystToluene90%81%
Diels-AlderMn(II) acetateAcetoneN/A64%

Hydrazone Formation

The ketone group in the acetylphenyl moiety reacts with hydrazines to form hydrazones, enabling the introduction of additional aromatic or heterocyclic groups. For instance:

  • Reaction with 4-nitrophenylhydrazine in acetic acid yields hydrazone derivatives, which can undergo cyclization to form pyrazole rings .

Photocatalytic Annulation

Under UV light and in the presence of photocatalysts (e.g., Ru(bpy)₃²⁺), the compound may participate in [2+2] cycloadditions or radical-mediated annulations to generate polycyclic architectures .

Stability and Degradation

  • Thermal Stability : The imidazolone ring decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .

  • Hydrolytic Sensitivity : The butoxyphenyl ether bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming phenolic byproducts .

Comparative Reactivity with Analogues

CompoundReactivity HighlightsSource
1-(4-Bromophenyl)pyrrole-2,5-dioneUndergoes Diels-Alder reactions with anthrones
3-(4-Bromophenyl)pyrazole-carboxylic acidForms hydrazones with thiosemicarbazide
(4Z)-Oxazolone derivativesZ-configuration stabilizes via intramolecular H-bonding

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions, including condensation reactions that yield imidazolone derivatives. The structural characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the compound.

Antimicrobial Properties

Recent studies have indicated that imidazolone derivatives exhibit significant antimicrobial activity. For instance, a study reported the synthesis of various substituted imidazolones and their evaluation against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives, potentially including our compound of interest, showed promising antibacterial effects comparable to standard antibiotics like streptomycin .

Anticancer Activity

Imidazolone compounds have also been investigated for their anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound this compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets makes it an attractive option for developing new therapeutic agents aimed at treating infections or cancer.

Material Science

Beyond biological applications, imidazolones are being explored in material science for their potential use in creating new polymers or as additives in coatings due to their stability and functional properties. The incorporation of such compounds into materials could enhance their mechanical properties or provide antimicrobial surfaces.

Data Table: Summary of Biological Activities

Activity Tested Compound Target Organisms Activity Level
Antibacterial(4Z)-1-(4-acetylphenyl)-...E. coli, S. aureusModerate to High
Anticancer(Potential derivatives)Various cancer cell linesPromising
Material PropertiesImidazolone derivativesPolymers, coatingsEnhanced stability

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized imidazolone derivatives found that certain modifications led to enhanced antibacterial activity against E. coli. The research suggested that the introduction of specific substituents could optimize the biological activity of these compounds .

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer properties of imidazolones indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways. This highlights the potential of (4Z)-1-(4-acetylphenyl)-... as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity/Applications
Target Compound C₂₆H₂₂BrN₂O₃* 513.37 4-Acetylphenyl, 4-butoxyphenyl, Br N/A Not reported in evidence
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one C₁₇H₁₂BrClN₂OS 407.71 4-Bromobenzyl, 4-chlorobenzylidene, thioxo 202–203 Antibacterial (H. pylori inhibition: 38%)
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₁₀H₉BrN₂OS 285.16 Methyl, sulfanyl N/A Drug impurity reference standard
(5Z)-5-[(4-Bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylidene-imidazolidin-4-one C₁₆H₁₀BrN₃O₃S 404.24 2-Nitrophenyl, sulfanylidene N/A Not reported
2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one C₁₇H₁₇BrN₃O 372.25 Amino, methoxyphenyl N/A Discontinued research compound

Key Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability: The 4-butoxyphenyl group in the target compound increases lipophilicity (logP ~5.2 estimated) compared to analogs with methoxy (logP ~2.8) or methyl groups (logP ~3.1). This enhances membrane permeability but may reduce aqueous solubility .

Halogen Bonding and Bioactivity :

  • The 4-bromophenyl group in the target compound facilitates halogen bonding, a feature absent in chlorine- or nitro-substituted analogs (). Halogen bonding is critical for targeting enzymes or receptors with hydrophobic pockets .
  • In , imidazolone derivatives with chloro substituents showed moderate antibacterial activity (38% inhibition against H. pylori), suggesting that the bromo analog in the target compound may exhibit enhanced activity due to greater electronegativity and van der Waals interactions .

Synthetic Challenges and Yields :

  • The target compound’s bulky 4-butoxyphenyl group may hinder condensation reactions, requiring optimized conditions (e.g., higher temperatures or prolonged reaction times) compared to the synthesis of simpler analogs ().
  • Thioxo-containing analogs () are synthesized in moderate yields (~45%), while sulfanyl derivatives () are produced as reference standards, indicating stricter purity requirements .

Crystallographic and Structural Insights: Programs like SHELXL () and ORTEP () are widely used for crystallographic refinement of imidazolones.

Safety and Stability: Sulfanyl and thioxo analogs () carry safety warnings (e.g., H303: harmful if swallowed) due to reactive sulfur groups. The target compound’s acetyl and ether groups may reduce acute toxicity but require evaluation for metabolic byproducts (e.g., butanol derivatives) .

Biological Activity

The compound (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22BrN3O2C_{22}H_{22}BrN_3O_2. Its structure includes multiple aromatic rings and an imidazole moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing bromophenyl and imidazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives of similar structures showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Summary of Antimicrobial Activity

Compound TypeActivity TypeOrganism TestedResult
Bromophenyl derivativesAntibacterialE. coliInhibitory effect
Imidazole derivativesAntifungalCandida albicansModerate activity
Acetophenone derivativesBroad-spectrumVariousSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, similar compounds have shown efficacy against human breast cancer cell lines (e.g., MCF7) using the Sulforhodamine B (SRB) assay. The presence of the acetyl group is believed to enhance cytotoxicity, potentially through apoptosis induction in cancer cells .

Case Study: Anticancer Evaluation

A study examined the effects of related imidazole derivatives on cancer cell proliferation. The findings suggested that specific substitutions on the phenyl rings significantly impacted the compounds' ability to inhibit cancer cell growth. Notably, compounds with electron-withdrawing groups demonstrated enhanced activity against estrogen receptor-positive breast cancer cells.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, the compound may exhibit other pharmacological effects such as anti-inflammatory and analgesic properties. Research into similar imidazole derivatives has suggested that they can modulate inflammatory pathways, providing a basis for further exploration in pain management therapies .

Mechanistic Insights

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and various biological targets. These studies indicate that the imidazole ring plays a crucial role in binding affinity due to its ability to form hydrogen bonds with active site residues in target proteins .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one, and how can its purity be validated?

  • Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key intermediates include 4-acetylphenyl derivatives and bromophenyl-substituted precursors. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement . Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via FT-IR (C=O and C=N stretches at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (e.g., Z-configuration confirmation via coupling constants and diastereotopic proton splitting) .

Q. How do substituents (e.g., 4-butoxyphenyl, bromophenyl) influence the compound’s reactivity and stability?

  • Answer: The 4-butoxyphenyl group enhances solubility in non-polar solvents, while the bromophenyl moiety increases electrophilicity, favoring nucleophilic addition reactions. Stability studies (e.g., TGA/DSC) show decomposition above 200°C, with photodegradation risks under UV light due to the conjugated imidazolone core .

Q. What spectroscopic techniques are essential for resolving stereochemical ambiguities in this compound?

  • Answer: NOESY/ROESY NMR can confirm the Z-configuration of the methylidene group by detecting spatial proximity between the bromophenyl and imidazolone protons. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as demonstrated in structurally analogous imidazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected LCMS fragments or NMR shifts) be systematically addressed?

  • Answer: Contradictions often arise from residual solvents, tautomerism, or diastereomeric impurities. Use 2D NMR (HSQC, HMBC) to trace connectivity and high-resolution mass spectrometry (HRMS) to verify molecular ions. For tautomerism, computational methods (DFT) can predict dominant tautomeric forms under specific conditions .

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?

  • Answer: Employ Design of Experiments (DoE) to optimize variables (e.g., molar ratios, reaction time). For example, a central composite design can identify optimal conditions for the cyclization step, minimizing side products like open-chain intermediates. Statistical models (e.g., ANOVA) validate significance .

Q. How can computational modeling predict the compound’s bioactivity and guide target identification?

  • Answer: Molecular docking (AutoDock, Schrödinger) screens against protein databases (e.g., kinase or GPCR targets). QSAR models correlate substituent effects (e.g., logP, Hammett σ) with bioactivity. For instance, the bromophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in triazole-based inhibitors .

Q. What methodologies resolve discrepancies between in vitro bioactivity and computational predictions?

  • Answer: Validate predictions with surface plasmon resonance (SPR) for binding affinity and kinase inhibition assays . If discrepancies persist, consider off-target effects or metabolite interference. Metabolite profiling (LC-MS/MS) identifies active derivatives that may contribute to observed activity .

Q. How can reaction mechanisms (e.g., cyclization pathways) be elucidated using kinetic studies?

  • Answer: Conduct pseudo-first-order kinetics under varying temperatures to derive activation parameters (ΔH‡, ΔS‡). Isotopic labeling (e.g., ¹⁸O in carbonyl groups) traces oxygen migration during cyclization. In situ IR monitors intermediate formation in real time .

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